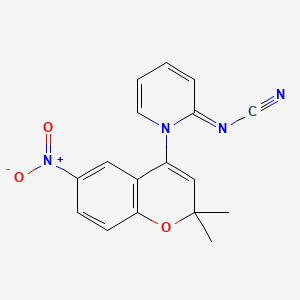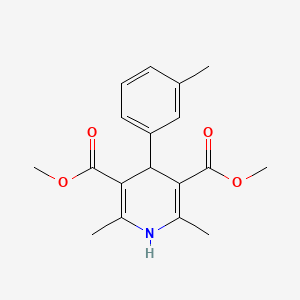
Homocaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a benzoyloxy group, an ethyl ester, and a bicyclic octane framework, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of Homocaine involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various synthetic methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: As a member of the tropane alkaloid family, it has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Homocaine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various physiological effects, depending on the specific receptors and pathways involved. For example, it might interact with neurotransmitter receptors in the brain, influencing neural signaling and behavior.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can be compared with other tropane alkaloids, such as cocaine and atropine. While these compounds share a similar bicyclic structure, they differ in their functional groups and biological activities. For example:
Cocaine: Contains a methyl ester and a benzoyloxy group, and is known for its stimulant effects on the central nervous system.
Atropine: Contains a tropic acid ester and is used as a medication to treat certain types of poisoning and to dilate the pupils.
The unique combination of functional groups in Homocaine gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13?,14?,15-,16+/m0/s1 |
InChI-Schlüssel |
NMPOSNRHZIWLLL-SSHXOBKSSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H](CC2CCC1N2C)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 |
Synonyme |
enzoylecgonine ethyl ester coca-ethylene cocaethylene ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate ethylcocaine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)




![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)






